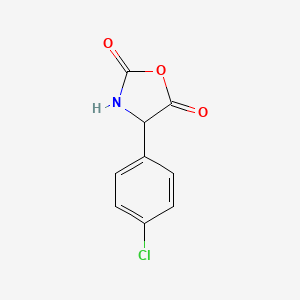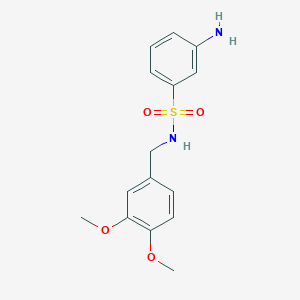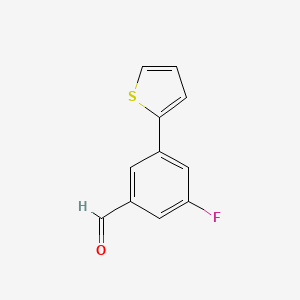
3-Fluoro-5-thiophen-2-ylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-thiophen-2-ylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects of the fluorine and thiophene substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-thiophen-2-ylbenzaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Aldehyde Functionalization: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-thiophen-2-ylbenzaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: 3-Fluoro-5-thiophen-2-ylbenzoic acid.
Reduction: 3-Fluoro-5-thiophen-2-ylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-5-thiophen-2-ylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-thiophen-2-ylbenzaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function.
Fluorine Atom: Influences the electronic properties of the molecule, enhancing its reactivity and binding affinity to specific targets.
Thiophene Ring: Contributes to the compound’s stability and ability to participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
3-Fluoro-5-thiophen-2-ylbenzaldehyde can be compared with other similar compounds:
3-Chloro-5-thiophen-2-ylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
3-Bromo-5-thiophen-2-ylbenzaldehyde: Contains a bromine atom, leading to different substitution patterns and reaction conditions.
3-Iodo-5-thiophen-2-ylbenzaldehyde: Iodine substitution results in unique reactivity due to the larger atomic size and lower electronegativity compared to fluorine.
Propiedades
Fórmula molecular |
C11H7FOS |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-fluoro-5-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-7H |
Clave InChI |
BMJDATLXUIYSMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid](/img/structure/B15340635.png)
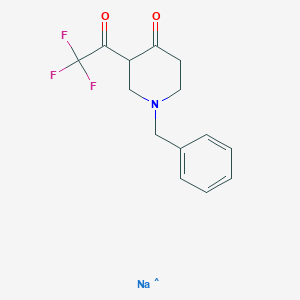
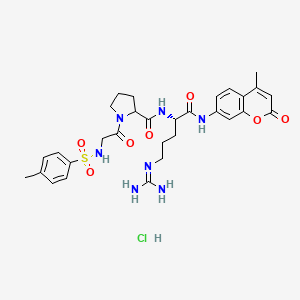
![1,2,5,10-Tetramethylindeno[2,1-a]indene](/img/structure/B15340655.png)
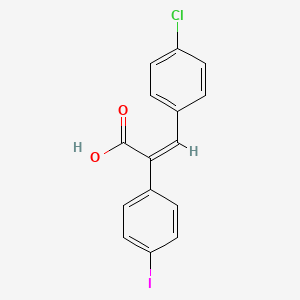
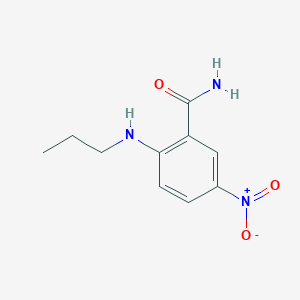
![N-Cyclopropyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15340678.png)
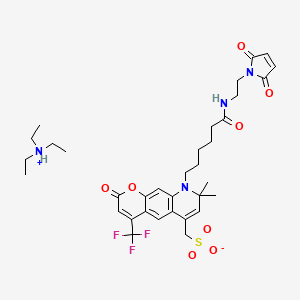
![1-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15340695.png)
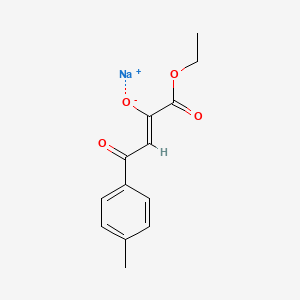
![3-[4-(diethylamino)but-2-ynyl]-7-methoxyquinazolin-4-one;oxalic acid](/img/structure/B15340722.png)
